molecular formula C9H18ClN B14622483 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride CAS No. 60612-30-8

2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride

Cat. No.: B14622483
CAS No.: 60612-30-8
M. Wt: 175.70 g/mol
InChI Key: IQYBCUWTFIVPLF-UHFFFAOYSA-M
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Description

2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is a quaternary ammonium compound with the molecular formula C9H18ClN. This compound is known for its unique structure, which includes a piperidinium ring substituted with ethenyl and dimethyl groups. It is often used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride typically involves the alkylation of 1,1-dimethylpiperidine with an appropriate alkylating agent, such as vinyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions often include:

  • Temperature: 50-70°C
  • Solvent: Anhydrous ethanol or methanol
  • Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

  • Continuous feeding of reactants into the reactor
  • Maintaining optimal temperature and pressure conditions
  • Efficient separation and purification of the product using techniques such as distillation and crystallization

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are typical reagents.

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Saturated piperidinium derivatives

    Substitution: Hydroxide or alkoxide substituted products

Scientific Research Applications

2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of ion channels and neurotransmitter receptors.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride involves its interaction with biological membranes and ion channels. The compound can bind to specific receptors, such as muscarinic acetylcholine receptors, and modulate their activity. This interaction can lead to changes in ion flux and cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylpiperidin-1-ium chloride
  • 2-Methyl-1,1-dimethylpiperidin-1-ium chloride
  • 2-Ethyl-1,1-dimethylpiperidin-1-ium chloride

Uniqueness

2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.

Properties

CAS No.

60612-30-8

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

2-ethenyl-1,1-dimethylpiperidin-1-ium;chloride

InChI

InChI=1S/C9H18N.ClH/c1-4-9-7-5-6-8-10(9,2)3;/h4,9H,1,5-8H2,2-3H3;1H/q+1;/p-1

InChI Key

IQYBCUWTFIVPLF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1C=C)C.[Cl-]

Origin of Product

United States

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